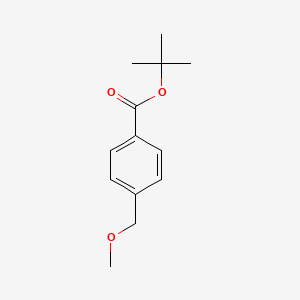

tert-Butyl 4-(methoxymethyl)benzoate

Description

tert-Butyl 4-(methoxymethyl)benzoate is an ester derivative of benzoic acid, functionalized with a methoxymethyl group at the para position and a tert-butyl ester moiety. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in prodrug development and targeted drug delivery systems. Its tert-butyl ester group enhances lipophilicity, while the methoxymethyl substituent contributes to modulated solubility and reactivity. Synthetically, it is prepared via nucleophilic substitution or coupling reactions, as evidenced by protocols involving bromomethyl intermediates and tert-butyl esterification . Key spectral data, such as $ ^1H $ NMR (δ 7.63 ppm for aromatic protons, 5.45 ppm for methoxymethyl CH$_2$, and 1.59 ppm for tert-butyl protons), confirm its structural identity .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl 4-(methoxymethyl)benzoate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(14)11-7-5-10(6-8-11)9-15-4/h5-8H,9H2,1-4H3 |

InChI Key |

ZCRNEHLTXBMTHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize tert-Butyl 4-(methoxymethyl)benzoate is through the esterification of 4-(methoxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-(methoxymethyl)benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production often involves large-scale esterification processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(methoxymethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 4-(methoxymethyl)benzoic acid.

Reduction: 4-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of polymers and resins.

Biology:

- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Medicine:

- Explored as a prodrug in pharmaceutical formulations where the ester group is cleaved to release the active drug.

Industry:

- Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methoxymethyl)benzoate in biological systems involves the hydrolysis of the ester bond by esterases, releasing the active benzoic acid derivative. This process can target specific molecular pathways depending on the functional groups present on the benzoic acid moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 4-(methoxymethyl)benzoate, we analyze structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural Analogues and Substituent Effects

- Methoxymethyl vs. Trimethylstannyl Groups : The methoxymethyl group in this compound enhances polarity compared to the trimethylstannyl group in methyl 4-(trimethylstannyl)benzoate. The latter’s heavy atom (Sn) facilitates radiopharmaceutical applications but introduces stability challenges .

- Ester Variations : tert-Butyl esters (e.g., in and C2 ) confer steric bulk and hydrolytic stability relative to methyl esters (e.g., in methyl 4-(trimethylstannyl)benzoate), which are more prone to enzymatic cleavage .

Physicochemical Properties

- Solubility: The methoxymethyl group improves aqueous solubility compared to purely lipophilic analogues like tert-butyl 3-(bromomethyl)-4-phosphorylbenzoate.

- Thermal Stability : tert-Butyl esters exhibit higher thermal stability than benzamide derivatives (e.g., C1–C4), which degrade under acidic conditions due to piperazine or carbamate linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.